molecular formula C16H15NO B6011081 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol

4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol

Cat. No. B6011081
M. Wt: 237.30 g/mol
InChI Key: MHUAQMHTKLWJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol, also known as MPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MPB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.

Mechanism of Action

4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol inhibits the activity of PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its target substrates. This results in the activation of downstream signaling pathways, leading to cellular proliferation, differentiation, and survival. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has also been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has also been shown to inhibit the insulin signaling pathway, which could potentially be useful in the treatment of type 2 diabetes. Additionally, 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol in lab experiments is its high potency and specificity for PTPs. This allows researchers to study the effects of PTP inhibition on various cellular signaling pathways and biological processes. However, one limitation of using 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol is its potential toxicity, which could limit its use in vivo.

Future Directions

There are several future directions for research on 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol, including its potential use in combination therapy with other anticancer agents, its effects on other cellular signaling pathways, and its potential use in the treatment of other diseases such as type 2 diabetes and inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol in vivo, as well as its potential for clinical use.

Synthesis Methods

The synthesis of 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol involves several steps, including the reaction of 2-bromo-4-methylpyridine with phenylacetylene, followed by the reduction of the resulting compound with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with p-toluenesulfonic acid to yield 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol. This synthesis method has been optimized for high yield and purity, making 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol readily available for scientific research.

Scientific Research Applications

4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been extensively studied for its potential use in scientific research, particularly in the field of cancer biology. PTPs are known to play a crucial role in regulating cell growth and differentiation, and their dysregulation has been linked to the development of various types of cancer. 4-(6-methyl-3-pyridinyl)-2-phenyl-3-butyn-2-ol has been shown to inhibit the activity of several PTPs, including PTP1B and SHP2, which are known to be overexpressed in many types of cancer.

properties

IUPAC Name

4-(6-methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-13-8-9-14(12-17-13)10-11-16(2,18)15-6-4-3-5-7-15/h3-9,12,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUAQMHTKLWJSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#CC(C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.